molecular formula C16H11N3O5 B13757419 2,3-Dihydro-7-nitro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid CAS No. 60676-80-4

2,3-Dihydro-7-nitro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid

Cat. No.: B13757419
CAS No.: 60676-80-4
M. Wt: 325.27 g/mol
InChI Key: JPEUYYKTUFRADV-UHFFFAOYSA-N
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Description

7-nitro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid is a benzodiazepine derivative known for its unique chemical structure and potential applications in various fields. Benzodiazepines are a class of psychoactive drugs with a core chemical structure that includes a benzene ring fused to a diazepine ring. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Cyclization: The formation of the benzodiazepine ring is accomplished through cyclization reactions, often involving the use of appropriate catalysts and solvents.

    Oxidation: The oxidation of specific functional groups within the molecule is carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of 7-nitro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-nitro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

    Reduction: Formation of 7-amino-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid.

    Substitution: Formation of various substituted benzodiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

7-nitro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex benzodiazepine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents targeting central nervous system disorders.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-nitro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid involves its interaction with specific molecular targets in the body. As a benzodiazepine derivative, it is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system. This binding enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative, anxiolytic, and muscle relaxant effects.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid: Similar in structure but with a chloro group instead of a nitro group.

    7-amino-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid: Similar in structure but with an amino group instead of a nitro group.

Uniqueness

The presence of the nitro group in 7-nitro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid imparts unique chemical properties, making it a valuable intermediate in synthetic chemistry and a compound of interest in biological research. Its ability to undergo various chemical transformations and its potential biological activities distinguish it from other benzodiazepine derivatives.

Properties

CAS No.

60676-80-4

Molecular Formula

C16H11N3O5

Molecular Weight

325.27 g/mol

IUPAC Name

7-nitro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid

InChI

InChI=1S/C16H11N3O5/c20-15-14(16(21)22)18-13(9-4-2-1-3-5-9)11-8-10(19(23)24)6-7-12(11)17-15/h1-8,14H,(H,17,20)(H,21,22)

InChI Key

JPEUYYKTUFRADV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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